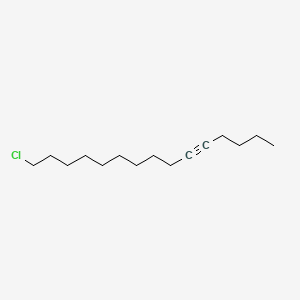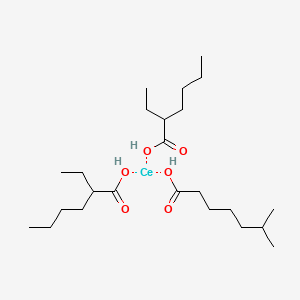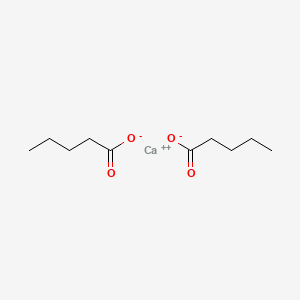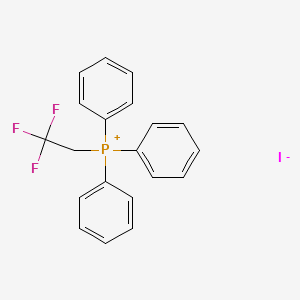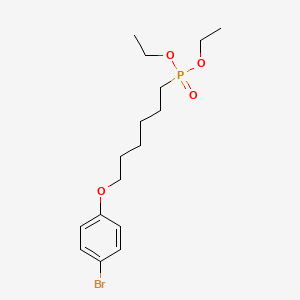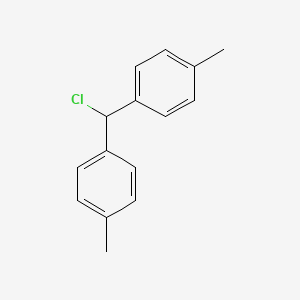
N-(Hydroxymethyl)-N-vinylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Hydroxymethyl)-N-vinylacetamide is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both hydroxymethyl and vinyl groups attached to an acetamide backbone, making it a versatile molecule for chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Hydroxymethyl)-N-vinylacetamide typically involves the reaction of vinylacetamide with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which then reacts with the vinyl group to form the final product. The reaction conditions often include the use of aqueous formaldehyde (37-41%) in a basic medium, such as sodium hydroxide or potassium hydroxide, to facilitate the hydroxymethylation process .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the synthesis and minimize by-product formation .
Chemical Reactions Analysis
Types of Reactions: N-(Hydroxymethyl)-N-vinylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups under appropriate conditions.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the hydroxymethyl group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formyl and carboxyl derivatives.
Reduction: Ethyl derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(Hydroxymethyl)-N-vinylacetamide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Mechanism of Action
The mechanism by which N-(Hydroxymethyl)-N-vinylacetamide exerts its effects involves the interaction of its functional groups with various molecular targets. The hydroxymethyl group can form hydrogen bonds with nucleophilic sites on proteins and nucleic acids, potentially altering their structure and function. The vinyl group can undergo polymerization reactions, leading to the formation of cross-linked networks that enhance the mechanical properties of materials .
Comparison with Similar Compounds
N-(Hydroxymethyl)acetamide: Lacks the vinyl group, making it less versatile for polymerization reactions.
N-Vinylacetamide: Lacks the hydroxymethyl group, reducing its potential for hydrogen bonding interactions.
N-(Hydroxymethyl)-N-methylacetamide: Contains a methyl group instead of a vinyl group, altering its reactivity and applications.
Uniqueness: N-(Hydroxymethyl)-N-vinylacetamide is unique due to the presence of both hydroxymethyl and vinyl groups, which confer a combination of reactivity and versatility not found in similar compounds. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industry .
Properties
CAS No. |
83579-26-4 |
|---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
N-ethenyl-N-(hydroxymethyl)acetamide |
InChI |
InChI=1S/C5H9NO2/c1-3-6(4-7)5(2)8/h3,7H,1,4H2,2H3 |
InChI Key |
RTXGMZRJRSWDRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CO)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


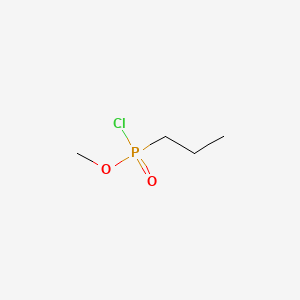
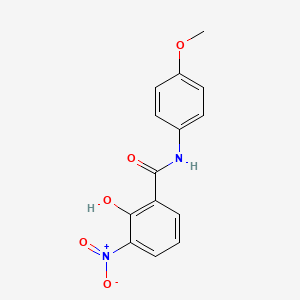
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-[3-[[1-amino-2-(4-chlorocyclohexyl)ethylidene]amino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B12648174.png)



